molecular formula C10H16Cl2O2 B8275790 Ethyl alpha-(3,3-dichloroallyl)isovalerate

Ethyl alpha-(3,3-dichloroallyl)isovalerate

Cat. No. B8275790
M. Wt: 239.14 g/mol
InChI Key: WVZQMGYTHJTWPR-UHFFFAOYSA-N
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Patent
US04409238

Procedure details

In 20 g of ethanol were dissolved 8.8 g of the above diethyl isopropyl-(3,3-dichloroallyl)malonate and a solution of 6.4 g of potassium hydroxide in 10 g of water was added to the above ethanol solution. The mixture was refluxed overnight. Then, the reaction mixture was distilled to remove the ethanol and a sufficient amount of dilute hydrochloric acid was added to make the residue acidic. The residue was extracted with diethyl ether and the ethereal layer was dried over anhydrous magnesium sulfate and distilled to remove the low-boiling fraction. By this procedure there was obtained a mixture of isopropyl-(3,3-dichloroallyl)malonic acid and morbethyl isopropyl-(3,3-dichloroallyl)malonate. This mixture was subjected to decarboxylation reaction at 180° to 230° C. under a reduced pressure of 35 to 60 mmHg, whereupon 6.0 g of a mixture of α-(3,3-dichloroallyl) isovaleric acid and ethyl α-(3,3-dichloroallyl)isovalerate was obtained. In 20 g of ethanol were dissolved 6.0 g of the above decarboxylated mixture and a solution of 1.2 g of sodium hydroxide in 10 g of water was added to the above solution. The mixture was refluxed for 4 hours, after which the ethanol was distilled off. The residue was made acidic with dilute hydrochloric acid and extracted with diethyl ether. The ethereal layer was dried over anhydrous magnesium sulfate and distilled to remove the low-boiling fraction. By the above procedure there were obtained 4.2 g of α-(3,3-dichloroallyl)isovaleric acid, the NMR spectrum of which appears below [yield: 70% based on diethyl isopropyl-(3,3-dichloroallyl)malonate].
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
solvent
Reaction Step One
Name
isopropyl-(3,3-dichloroallyl)malonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
isopropyl-(3,3-dichloroallyl)malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
diethyl isopropyl-(3,3-dichloroallyl)malonate
Quantity
8.8 g
Type
reactant
Reaction Step Four
Quantity
20 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]([CH2:15][CH:16]=[C:17]([Cl:19])[Cl:18])(C(OCC)=O)[C:5]([O:7][CH2:8][CH3:9])=[O:6])([CH3:3])[CH3:2].[OH-].[K+].C(C(CC=C(Cl)Cl)(C(O)=O)C(O)=O)(C)C.C(C(CC=C(Cl)Cl)(C([O-])=O)C([O-])=O)(C)C.ClC(Cl)=CCC(C(C)C)C(O)=O>C(O)C.O>[Cl:18][C:17]([Cl:19])=[CH:16][CH2:15][CH:4]([CH:1]([CH3:3])[CH3:2])[C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C(C(=O)OCC)(C(=O)OCC)CC=C(Cl)Cl
Name
Quantity
10 g
Type
solvent
Smiles
O
Step Two
Name
isopropyl-(3,3-dichloroallyl)malonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C(C(=O)O)(C(=O)O)CC=C(Cl)Cl
Name
isopropyl-(3,3-dichloroallyl)malonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C(C(=O)[O-])(C(=O)[O-])CC=C(Cl)Cl
Step Three
Name
mixture
Quantity
6 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=CCC(C(=O)O)C(C)C)Cl
Step Four
Name
diethyl isopropyl-(3,3-dichloroallyl)malonate
Quantity
8.8 g
Type
reactant
Smiles
C(C)(C)C(C(=O)OCC)(C(=O)OCC)CC=C(Cl)Cl
Name
Quantity
20 g
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
Then, the reaction mixture was distilled
CUSTOM
Type
CUSTOM
Details
to remove the ethanol
ADDITION
Type
ADDITION
Details
a sufficient amount of dilute hydrochloric acid was added
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ethereal layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove the low-boiling fraction
CUSTOM
Type
CUSTOM
Details
By this procedure there was obtained

Outcomes

Product
Name
Type
product
Smiles
ClC(=CCC(C(=O)OCC)C(C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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